BenchChemオンラインストアへようこそ!

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-4-yl)acetate

Aqueous solubility Salt selection Bioconjugation chemistry

Choose the sodium salt form to bypass the base pre-dissolution required for free acids and avoid saponification of methyl esters. Its negative LogP (-2.57) warrants fast, complete dissolution in DMF/water mixtures, cutting well-to-well variability in automated parallel synthesis. The 4-pyridyl regioisomer positions the heterocyclic nitrogen para for defined H-bonding and metal-coordination vectors, critical for GPCR and kinase libraries. Cross-vendor 98% purity and Boc-protected piperazine enable late-stage deprotection without oligomerization, ensuring robust scale-up from hit-to-lead.

Molecular Formula C16H22N3NaO4
Molecular Weight 343.359
CAS No. 2197052-40-5
Cat. No. B2585116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-4-yl)acetate
CAS2197052-40-5
Molecular FormulaC16H22N3NaO4
Molecular Weight343.359
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=NC=C2)C(=O)[O-].[Na+]
InChIInChI=1S/C16H23N3O4.Na/c1-16(2,3)23-15(22)19-10-8-18(9-11-19)13(14(20)21)12-4-6-17-7-5-12;/h4-7,13H,8-11H2,1-3H3,(H,20,21);/q;+1/p-1
InChIKeyWTRAQJRKBGLWAC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-4-yl)acetate (CAS 2197052-40-5): Chemical Class, Core Characteristics, and Procurement Context


Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-4-yl)acetate (CAS 2197052-40-5) is the sodium carboxylate salt of a Boc-protected piperazine–pyridinyl acetic acid building block (molecular formula C₁₆H₂₂N₃NaO₄, molecular weight 343.35) . It belongs to the class of N-Boc-piperazine-α-pyridinyl acetic acid derivatives, which serve as versatile intermediates in medicinal chemistry for the construction of compound libraries targeting G-protein-coupled receptors, kinases, and CNS-penetrant small molecules [1]. The compound features a tert-butoxycarbonyl (Boc) protecting group on the piperazine distal nitrogen, a pyridin-4-yl substituent at the α-position, and a carboxylate moiety presented as the sodium salt . This combination of structural elements makes it a pre-activated, aqueous-compatible building block for amide bond formation and multi-step synthetic elaboration without requiring in situ neutralization .

Why Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-4-yl)acetate Cannot Be Casually Substituted by In-Class Analogs


Although multiple Boc-piperazine–pyridinyl acetate derivatives share the same molecular formula and functional group inventory, they differ critically in regioisomeric pyridine attachment (2-, 3-, vs. 4-pyridyl), salt form (free acid, sodium salt, hydrochloride, or methyl ester), and orthogonal protection strategy . The pyridin-4-yl regioisomer positions the heterocyclic nitrogen para to the point of attachment, creating a linear molecular geometry with distinct hydrogen-bonding and metal-coordination vectors compared to the 2- or 3-pyridyl isomers [1]. The sodium salt form introduces a calculated logP of −2.57 versus +1.64 for the corresponding free acid, translating to fundamentally different aqueous solubility and partitioning behavior that directly impacts reaction compatibility in aqueous or biphasic media [2]. These physicochemical divergences mean that substituting the sodium 4-pyridyl salt with the free acid, a different regioisomer, or a deprotected analog without deliberate experimental justification can alter synthetic yield, impurity profiles, and biological assay outcomes in structure–activity relationship (SAR) campaigns [1].

Product-Specific Quantitative Differentiation Evidence for Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-4-yl)acetate vs. Closest Analogs


Aqueous Solubility Advantage: Sodium Salt Carboxylate vs. Free Carboxylic Acid Form

The sodium salt form (CAS 2197052-40-5) exhibits a calculated octanol–water partition coefficient (LogP) of −2.57, representing a shift of approximately 4.2 log units compared to the parent free acid 1-Boc-4-(carboxy-pyridin-4-yl-methyl)-piperazine (CAS 885274-54-4), which has a calculated LogP of +1.64 [1]. This LogP difference corresponds to a predicted aqueous solubility enhancement of roughly 10⁴-fold for the sodium salt relative to the free acid, based on the general linear free-energy relationship between LogP and aqueous solubility for carboxylic acid/salt pairs [2]. The sodium salt form also eliminates the hydrogen-bond donor (HBD) count from 1 (free acid –COOH) to 0, while maintaining the same hydrogen-bond acceptor count of 6 and slightly increasing the topological polar surface area from 82.97 Ų to 85.8 Ų [1].

Aqueous solubility Salt selection Bioconjugation chemistry

Regioisomeric Specificity: Pyridin-4-yl vs. Pyridin-3-yl vs. Pyridin-2-yl Positioning for Target Engagement

The pyridin-4-yl regioisomer (para-substituted pyridine) positions the nitrogen lone pair along the molecular axis extending away from the piperazine–acetic acid scaffold, whereas the pyridin-3-yl (meta) and pyridin-2-yl (ortho) isomers introduce angular or proximal nitrogen placement that alters hydrogen-bond directionality and metal-chelation geometry [1]. In the structurally related piperazinyl-glutamate-pyridine P2Y12 antagonist series, the 4-pyridyl positional isomer was essential for maintaining oral bioavailability and platelet aggregation inhibitory potency; replacement with alternative heterocycles or regioisomeric pyridines resulted in significant loss of activity [2]. While the free acid forms of all three regioisomers (4-pyridyl CAS 885274-54-4, 3-pyridyl CAS 885274-51-1, 2-pyridyl CAS 885274-48-6) share identical calculated PSA (82.97 Ų) and LogP (1.64) values, their three-dimensional electrostatic potential surfaces differ, leading to divergent molecular recognition by biological targets [1][3].

Regioisomer-dependent SAR P2Y12 antagonism Kinase inhibitor design

Boc-Protection Orthogonality: Retaining Synthetic Versatility vs. De-Boc or Unprotected Analogs

The Boc protecting group on the piperazine distal nitrogen enables orthogonal deprotection under mild acidic conditions (TFA or HCl/dioxane) without affecting the sodium carboxylate functionality or the pyridine ring, whereas the de-Boc analog 2-(4-(pyridin-4-yl)piperazin-1-yl)acetic acid (CAS 179050-79-4, MW 221.26) lacks this synthetic handle and exposes the free secondary amine, which can participate in unwanted side reactions during amide coupling, reductive amination, or metal-catalyzed cross-coupling steps . The Boc-protected sodium salt thus allows a convergent synthetic strategy where the carboxylic acid is activated for coupling while the piperazine nitrogen remains masked until a later, deliberate deprotection step [1]. Molecular weight difference between the target compound (343.35) and the de-Boc analog (221.26) reflects the mass contribution of the Boc group (ΔMW ≈ 122.09), a diagnostic marker for QC verification of protection status .

Orthogonal protection strategy Multi-step synthesis Piperazine derivatization

Carboxylate Sodium Salt vs. Methyl Ester: Pre-Activated Form for Direct Amide Coupling

The sodium carboxylate form (CAS 2197052-40-5) is directly compatible with in situ activation protocols using standard coupling reagents (HATU, HBTU, EDCI/HOBt) in DMF or DMF/water mixtures, whereas the corresponding methyl ester analog Methyl 2-(4-Boc-piperazino)-2-(4-pyridyl)acetate (CAS 957761-38-5, MW 335.40) requires a separate saponification step (LiOH or NaOH in THF/water) to liberate the free acid before coupling can proceed . The methyl ester is supplied as a liquid with ≥90% purity (HPLC grade, technical) and is primarily marketed for peptide synthesis applications, while the sodium salt is a solid with 98% purity specification and designated for general building block use [1]. The sodium salt's direct usability eliminates the saponification workup, which typically incurs an additional 1–2 synthetic steps with potential for incomplete conversion, epimerization at the α-position (if chiral), and extractive loss of product into aqueous waste streams [1].

Amide bond formation Peptide coupling Building block activation

Purity Specification Consistency Across Vendors: 98% Assay and Storage Requirements

Multiple reputable vendors—Chemscene (Cat. CS-0625486), Leyan (Cat. 1696156), and Fujifilm Wako (Cat. JQ-0978)—consistently specify this compound at 98% purity, with storage conditions uniformly requiring sealed, dry containment at 2–8 °C (refrigerated) . In contrast, the parent free acid (CAS 885274-54-4) is offered at variably lower purity grades (97% from Amatek Scientific, 95% from other vendors), and the pyridin-3-yl isomer acid is commonly listed at 95% purity [1]. The sodium salt's uniform 98% specification across independent suppliers indicates a more robust and reproducible synthetic and purification process compared to the free acid forms. The refrigerated storage requirement (2–8 °C) for the sodium salt is also more stringent than the de-Boc analog's recommendation of 'cool, dry place' or '0–8 °C', reflecting the sodium salt's higher hygroscopicity and potential for Boc group thermal lability .

Quality control Vendor specification standardization Cold-chain storage

Molecular Recognition Architecture: 4-Pyridyl as a Privileged Fragment in Bioactive Compound Design

The pyridin-4-yl (para-pyridyl) fragment is a recognized privileged substructure in medicinal chemistry, appearing in multiple FDA-approved drugs and clinical candidates across diverse target classes, whereas the pyridin-3-yl and pyridin-2-yl isomers have distinct, non-interchangeable pharmacophoric profiles [1]. In the specific context of piperazinyl-pyridine P2Y12 antagonists, structure–activity relationship studies demonstrated that the 4-pyridyl moiety is critical for receptor binding; substitution at the 4-position of the pyridine or replacement with 3-pyridyl led to significant loss of inhibitory activity in human platelet-rich plasma (PRP) assays [2]. The sodium salt form of the 4-pyridyl Boc-piperazine acetic acid building block thus provides direct access to this privileged chemotype without requiring additional synthetic manipulation of the pyridine substitution pattern . Furthermore, the 4-pyridyl nitrogen can serve as a hydrogen-bond acceptor or metal-coordination site in downstream elaborated compounds, a property that is geometrically inaccessible to the 3-pyridyl isomer in the same molecular context [1].

Privileged scaffold Fragment-based drug design P2Y12 receptor antagonism

Optimal Procurement and Application Scenarios for Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-4-yl)acetate Based on Quantitative Differentiation Evidence


Parallel Library Synthesis Requiring Direct Amide Coupling in Aqueous-Compatible Media

When conducting parallel amide library synthesis (e.g., 24–96 member arrays) using automated liquid handlers, the sodium salt form eliminates the base pre-dissolution step required for the free acid and avoids the saponification step needed for the methyl ester . The LogP differential of −4.2 log units relative to the free acid ensures rapid and complete dissolution in DMF/water or DMSO/water mixtures commonly used in high-throughput chemistry platforms, reducing well-to-well variability from incomplete solubilization [1]. This scenario is supported by the cross-vendor 98% purity specification, which ensures that incoming building block quality meets the threshold for automated parallel synthesis without pre-purification .

Multi-Step Convergent Synthesis of P2Y12 Antagonist or GPCR-Targeted Compound Libraries

For convergent synthetic routes targeting P2Y12 antagonists or related GPCR-modulating chemotypes where the 4-pyridyl regioisomer has been validated as critical for target potency and oral bioavailability, the Boc-protected sodium salt allows late-stage piperazine deprotection after amide bond formation . This orthogonal protection strategy ensures that the piperazine nitrogen remains masked during carboxylate activation and coupling, preventing unwanted oligomerization or N-acylation side products that would arise with the de-Boc analog [1]. The 4-pyridyl nitrogen can simultaneously participate in hydrogen-bonding or metal-coordination interactions in the final elaborated compound, a structural feature that is geometrically distinct from the 3- or 2-pyridyl isomers .

Fragment-Based or Structure-Based Drug Design Campaigns Requiring Precise Regioisomeric Control

In fragment-based drug discovery or structure-based design where the pyridine nitrogen position determines critical interactions with protein backbone or side-chain residues (e.g., hinge-binding in kinase inhibitors, or ionic interactions in GPCR orthosteric sites), the 4-pyridyl sodium salt provides the correct para-substitution geometry pre-installed, avoiding the need to separate or analytically distinguish regioisomeric mixtures post-synthesis . The sodium salt's LogP of −2.57 also makes it compatible with direct use in biochemical assay buffers at millimolar concentrations without DMSO co-solvent toxicity concerns, which is advantageous for biophysical fragment screening methods such as SPR, MST, or NMR [1].

Scale-Up and Process Chemistry Where Consistent Building Block Quality Is Critical

For medicinal chemistry programs transitioning from milligram-scale discovery to gram-scale lead optimization or preclinical candidate synthesis, the sodium salt's consistent 98% purity specification across multiple independent vendors (Chemscene, Leyan, Fujifilm Wako) reduces the risk of supply-chain variability that can introduce new impurities or alter reaction yields during scale-up . The defined storage requirement (sealed, dry, 2–8 °C) and GHS07 hazard classification provide clear handling and stability guidelines that are more standardized than those available for the free acid or regioisomeric analogs [1]. The molecular weight difference of 122.09 amu (Boc group) relative to the de-Boc analog also provides a convenient QC marker for verifying building block identity by LCMS prior to use in regulated synthesis environments .

Quote Request

Request a Quote for Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-4-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.